molecular formula C6H8ClFO B14535100 2-Chlorohex-2-enoyl fluoride CAS No. 62300-89-4

2-Chlorohex-2-enoyl fluoride

Cat. No.: B14535100
CAS No.: 62300-89-4
M. Wt: 150.58 g/mol
InChI Key: GBQMYJRZKBGGCK-UHFFFAOYSA-N
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Description

2-Chlorohex-2-enoyl fluoride is an organic compound with the molecular formula C6H8ClFO It is characterized by the presence of a chloro group and a fluorine atom attached to a hexenoyl backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chlorohex-2-enoyl fluoride can be synthesized through several methods. One common approach involves the reaction of hex-2-enoyl chloride with a fluorinating agent such as hydrogen fluoride or a fluoride salt under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent decomposition and side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction parameters. The use of catalysts and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the reactivity of the starting materials and the potential hazards associated with fluorine compounds.

Chemical Reactions Analysis

Types of Reactions

2-Chlorohex-2-enoyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding derivatives.

    Addition Reactions: The double bond in the hexenoyl backbone allows for addition reactions with electrophiles, resulting in the formation of saturated compounds.

    Elimination Reactions: Under basic conditions, elimination of hydrogen chloride can occur, leading to the formation of hex-2-enoyl fluoride.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Electrophiles: Halogens, acids

    Bases: Sodium hydroxide, potassium tert-butoxide

Major Products Formed

  • Substituted hexenoyl fluorides
  • Saturated fluorinated compounds
  • Hex-2-enoyl fluoride

Scientific Research Applications

2-Chlorohex-2-enoyl fluoride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s reactivity makes it useful in the study of enzyme-catalyzed reactions and the development of enzyme inhibitors.

    Industry: It is used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 2-chlorohex-2-enoyl fluoride involves its reactivity with nucleophiles and electrophiles. The presence of both chloro and fluoro groups enhances its electrophilic character, making it a versatile intermediate in various chemical reactions. The compound can form covalent bonds with target molecules, leading to the formation of stable products.

Comparison with Similar Compounds

Similar Compounds

    Hex-2-enoyl fluoride: Lacks the chloro group, resulting in different reactivity and applications.

    2-Chlorohex-2-enoyl chloride: Contains a chloro group but lacks the fluorine atom, leading to different chemical properties.

    Fluoroalkenes: Compounds with similar fluorine content but different structural backbones.

Uniqueness

2-Chlorohex-2-enoyl fluoride is unique due to the presence of both chloro and fluoro groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it valuable in the development of new materials and pharmaceuticals.

Properties

CAS No.

62300-89-4

Molecular Formula

C6H8ClFO

Molecular Weight

150.58 g/mol

IUPAC Name

2-chlorohex-2-enoyl fluoride

InChI

InChI=1S/C6H8ClFO/c1-2-3-4-5(7)6(8)9/h4H,2-3H2,1H3

InChI Key

GBQMYJRZKBGGCK-UHFFFAOYSA-N

Canonical SMILES

CCCC=C(C(=O)F)Cl

Origin of Product

United States

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